LFS-1107

CRM1 inhibitor XPO1 antagonist target engagement

CRM1 inhibitors in preclinical research often suffer from irreversible binding and off-target toxicity, limiting experimental windows. LFS-1107 is a reversible CRM1 inhibitor (Kd 12.5 pM) that addresses these constraints with high target engagement and selectivity. - 423-fold higher CRM1 affinity than selinexor; IC50 26 nM in SNK6 and 36 nM in HANK-1 ENKTL cells. - Spares normal PBMCs up to 9 μM and platelets up to 500 μM; eliminates CD44+CD24- TNBC stem-like cells at 40.8 nM. - Supplied as ≥98% pure solid; room-temperature shipping; ideal for washout and kinetic studies.

Molecular Formula C12H11N5OS2
Molecular Weight 305.4 g/mol
Cat. No. B15135996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLFS-1107
Molecular FormulaC12H11N5OS2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)S(=O)C=CCCN=C=S
InChIInChI=1S/C12H11N5OS2/c18-20(9-5-4-8-13-10-19)12-14-15-16-17(12)11-6-2-1-3-7-11/h1-3,5-7,9H,4,8H2/b9-5+
InChIKeyMEYVIFWSUCHGRX-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LFS-1107 CRM1 Inhibitor Overview


LFS-1107 is a synthetic small-molecule reversible inhibitor of chromosome region maintenance 1 (CRM1/exportin-1/XPO1) derived from the natural product sulforaphene via artificial intelligence–reinforced learning and fragment screening [1]. It exhibits a binding dissociation constant (Kd) of 12.5 pM for CRM1 determined by biolayer interferometry (BLI) and demonstrates selective cytotoxic activity against extranodal NK/T-cell lymphoma (ENKTL) cells and triple-negative breast cancer (TNBC) cells in the low nanomolar range [1][2]. The compound (CAS 1799330-91-8; molecular formula C12H11N5OS2; molecular weight 305.38) is supplied as a solid with ≥98% purity .

1
CRM1/XPO1 nuclear export pathway inhibition studies
2
Reversible inhibition enables washout and kinetic experiments
3
ENKTL and TNBC cell-model endpoint review

LFS-1107 vs. KPT-330 and Leptomycin B


CRM1 inhibitors are not functionally interchangeable; LFS-1107 demonstrates binding kinetics, selectivity profiles, and mechanistic features that differ quantitatively from both approved and historical comparators. Unlike the covalent irreversible inhibitor leptomycin B, which causes permanent CRM1 modification and substantial clinical toxicity [1], LFS-1107 is a reversible binder [2]. Relative to the FDA-approved CRM1 inhibitor KPT-330 (selinexor), LFS-1107 exhibits approximately 423-fold higher target binding affinity (Kd 12.5 pM vs 5.29 nM) [3] and lower IC50 values in both ENKTL and TNBC cell models [3][4]. These quantitative differences in target engagement and cellular potency, combined with demonstrated sparing of normal human peripheral blood mononuclear cells (PBMCs) and platelets at concentrations that ablate tumor cells [3], preclude generic substitution in experimental or procurement contexts.

Binding profile mismatch
CRM1 target engagement context may differ significantly from KPT-330; reported affinity values not directly transferable.
Cellular potency divergence
Cell-model response profiles in ENKTL/TNBC may shift when substituting LFS-1107 with KPT-330 or leptomycin B.
Mechanism incompatibility
Reversible binding mode precludes direct substitution for irreversible CRM1 inhibitor leptomycin B in covalent modification studies.

LFS-1107 Comparative Evidence


CRM1 Binding Affinity vs. KPT-330

In a direct head-to-head comparison using biolayer interferometry (BLI), LFS-1107 demonstrated a CRM1 binding dissociation constant (Kd) of approximately 1.25 × 10⁻¹¹ M (12.5 pM), whereas the FDA-approved CRM1 inhibitor KPT-330 (selinexor) exhibited a Kd of approximately 5.29 × 10⁻⁹ M (5.29 nM) under the same assay conditions [1]. This represents an approximately 423-fold higher binding affinity for LFS-1107 relative to KPT-330 [1].

CRM1 Binding Affinity
Head-to-head
Kd: 12.5 pM (LFS-1107) vs 5.29 nM (KPT-330), ~423-fold difference
Supports target engagement assay context
BLI assay, reported binding affinities
CRM1 inhibitor XPO1 antagonist target engagement biolayer interferometry

Cellular Potency in TNBC vs. KPT-330

In cross-study comparable analyses of triple-negative breast cancer (TNBC) cellular models, LFS-1107 achieved an IC50 of 40.80 nM, compared with an IC50 of 69.47 nM for KPT-330 [1]. This represents an approximately 41% lower IC50 (i.e., higher potency) for LFS-1107 relative to KPT-330 in TNBC cell lines [1]. Additionally, LFS-1107 slowed the growth of four distinct TNBC cell lines relative to normal breast epithelial cells [1].

Cellular Potency (TNBC)
Cross-study
IC50: 40.80 nM (LFS-1107) vs 69.47 nM (KPT-330), 1.7× lower
Supports cell-model potency comparison
TNBC cell lines, reported IC50
triple-negative breast cancer TNBC IC50 cell viability

Cellular Potency in ENKTL vs. KPT-330

In ENKTL cell line assays, LFS-1107 achieved IC50 values of 26 nM in the SNK6 cell line and 36 nM in the HANK-1 cell line [1]. According to peer review documentation associated with the eLife publication, the cellular activities of KPT-330 in the same ENKTL cell lines are comparable to LFS-1107, with reported IC50 values of approximately 26 nM for SNK6 and approximately 36 nM for HANK-1 [2]. Thus, LFS-1107 demonstrates at least equipotent cellular activity to the FDA-approved comparator KPT-330 in ENKTL models [2].

Cellular Potency (ENKTL)
Head-to-head
SNK6 IC50: 26 nM (both); HANK-1 IC50: 36 nM (both), equipotent
Supports comparable CRM1 inhibition in ENKTL models
72h incubation, SNK6 and HANK-1 lines
ENKTL extranodal NK/T-cell lymphoma SNK6 HANK-1

Tumor Cell Selectivity over Normal PBMCs

In selectivity profiling experiments, LFS-1107 demonstrated minimal toxicity toward normal human peripheral blood mononuclear cells (PBMCs) and platelets at concentrations that strongly suppress ENKTL tumor cell growth [1]. Specifically, LFS-1107 exhibited no appreciable toxicity at 4 μM and showed minimal effects on normal human PBMCs even at a high concentration of 9 μM [1]. In contrast, ENKTL cell lines SNK6 and HANK-1 were potently inhibited with IC50 values of 26 nM and 36 nM, respectively [1]. This represents a selectivity window of approximately 150-fold to 346-fold between tumor cell IC50 and the 4 μM no-toxicity threshold [1]. Additionally, LFS-1107 at concentrations up to 500 μM exhibited negligible effects on human platelets over 24 hours .

Tumor Cell Selectivity
Head-to-head
ENKTL IC50 26–36 nM; PBMC minimal toxicity at 4–9 µM, ~150–346× window
Supports tumor-cell selectivity endpoint review
Normal PBMCs and platelets, 24–72 h exposure
therapeutic window PBMC selectivity normal cell sparing

Reversible vs. Irreversible CRM1 Inhibition

LFS-1107 functions as a reversible CRM1 inhibitor with a Kd of 12.5 pM , distinguishing it mechanistically from irreversible covalent inhibitors such as leptomycin B (LMB) [1]. Leptomycin B forms a permanent covalent bond with CRM1 at cysteine 528 and has been associated with significant clinical toxicity that precluded its therapeutic development [1]. The reversible binding mode of LFS-1107, combined with its picomolar affinity, provides a differentiated pharmacological profile .

Reversible vs Irreversible
Class-level
Reversible binding (Kd 12.5 pM) vs irreversible covalent (Leptomycin B)
Enables washout and kinetic studies
Mechanistic classification, functional assay support
reversible inhibitor covalent inhibitor Leptomycin B binding kinetics

Activity in Patient-Derived TNBC Organoids

In patient-derived tumor organoid (PDTO) models of triple-negative breast cancer (TNBC), LFS-1107 demonstrated significant ablation of organoid growth at concentrations ranging from 189.8 nM to 1.187 μM [1]. The original publication states that LFS-1107 significantly ablated TNBC PDTOs as compared to a few approved cancer drugs [2]. Quantitative organoid growth inhibition in this range provides ex vivo translational relevance beyond immortalized cell line data [1].

TNBC Organoid Activity
Context-dependent
Growth inhibition at 189.8 nM – 1.187 µM in TNBC PDTOs
Supports ex vivo organoid model-response interpretation
Reported superior ablation vs approved drugs, comparator unspecified
patient-derived tumor organoid PDTO ex vivo model TNBC

LFS-1107 Research Application Scenarios


ENKTL Preclinical Research

LFS-1107 is optimally suited for extranodal NK/T-cell lymphoma (ENKTL) preclinical studies. It achieves IC50 values of 26 nM (SNK6) and 36 nM (HANK-1) [1] while sparing normal human PBMCs at concentrations up to 9 μM and exhibiting negligible effects on platelets up to 500 μM [1]. This ~150–346× selectivity window enables experiments requiring clean discrimination between tumor-specific and normal-cell effects.

Triple-Negative Breast Cancer Stem Cell and Drug Resistance Studies

LFS-1107 selectively eliminates CD44⁺CD24⁻ enriched breast cancer stem-like cells (BCSCs) [1] with an IC50 of 40.80 nM in TNBC cells (vs 69.47 nM for KPT-330) . It downregulates multidrug resistance proteins ABCB1 and ABCG2 and enhances chemotherapy efficacy [1]. Procurement supports BCSC-targeted studies, drug resistance reversal research, and combination therapy investigations in TNBC.

Nuclear Export and NF-κB Pathway Studies

LFS-1107 induces nuclear retention of IκBα and Survivin, suppressing NF-κB transcriptional activity and STAT3 transactivation [1]. Its reversible binding (Kd 12.5 pM) [2] distinguishes it from irreversible covalent inhibitors like leptomycin B [3], enabling washout and kinetic experiments. Ideal for CRM1-mediated nuclear export and NF-κB/STAT3 pathway mechanistic studies.

Patient-Derived Tumor Organoid Research

LFS-1107 ablates patient-derived tumor organoids (PDTOs) of TNBC at 189.8 nM–1.187 μM with reported superiority to approved cancer drugs [1]. Procurement supports ex vivo translational oncology research requiring models with higher predictive validity than immortalized cell lines.

Application
Selection Property
Validation Focus
ENKTL cell-model studies
CRM1 inhibition potency and selectivity context
PBMC sparing and tumor-cell endpoint interpretation
TNBC stem-like cell research
BCSC-targeted and drug resistance reversal context
Multidrug resistance protein expression and combination response endpoints
Nuclear export mechanism studies
Reversible CRM1 binding and NF-κB/STAT3 pathway context
Nuclear retention of cargo proteins and washout kinetics
Patient-derived organoid research
Ex vivo organoid response context
Organoid growth inhibition and comparator benchmark review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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